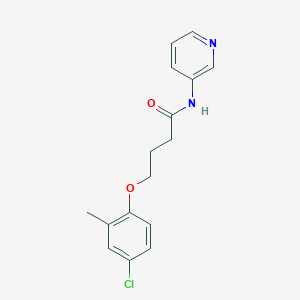

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide

Description

4-(4-Chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a 4-chloro-2-methylphenoxy group and a pyridin-3-yl substituent. Its molecular formula is C₁₆H₁₆ClN₂O₂ (calculated molecular weight: 309.77 g/mol), featuring:

- A pyridine ring (contributing to solubility and hydrogen-bonding capabilities).

- An amide bond (critical for stability and intermolecular interactions).

Properties

Molecular Formula |

C16H17ClN2O2 |

|---|---|

Molecular Weight |

304.77 g/mol |

IUPAC Name |

4-(4-chloro-2-methylphenoxy)-N-pyridin-3-ylbutanamide |

InChI |

InChI=1S/C16H17ClN2O2/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(20)19-14-4-2-8-18-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,20) |

InChI Key |

CYOMYVFGBGMWGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Phenoxy Intermediate

The first step involves synthesizing 4-(4-chloro-2-methylphenoxy)butanoic acid via nucleophilic substitution. Key steps include:

-

Alkylation of 4-chloro-2-methylphenol : Reaction with a bromoalkane (e.g., 1-bromo-4-chlorobutane) under basic conditions (e.g., NaOH or K₂CO₃) to form the phenoxy intermediate.

-

Hydrolysis : Conversion of the ester intermediate to the carboxylic acid using acidic or basic conditions (e.g., HCl or NaOH).

Example Reaction Conditions :

| Step | Reagents/Solvents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | 4-chloro-2-methylphenol, 1-bromo-4-chlorobutane, NaOH, DMF | 80–100°C | 6–12 hrs | ~70% | |

| Hydrolysis | HCl (aq.), reflux | 100°C | 2–3 hrs | ~85% |

Amide Bond Formation

The second step couples the carboxylic acid with pyridin-3-amine to form the butanamide. Common methods include:

-

Direct Coupling : Activation of the carboxylic acid using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) in the presence of a base (e.g., DIPEA).

-

Schotten-Baumann Reaction : In situ formation of the acyl chloride intermediate using SOCl₂ or COCl₂ , followed by reaction with pyridin-3-amine.

Example Reaction Conditions :

| Step | Reagents/Solvents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| EDC/HATU Coupling | EDC, HOBt, DIPEA, DMF | 0–25°C | 12–24 hrs | ~60–75% | |

| Schotten-Baumann | SOCl₂, pyridin-3-amine, CH₂Cl₂ | 0°C → RT | 3–4 hrs | ~55–65% |

Key Intermediates and Their Synthesis

4-Chloro-2-methylphenol

This precursor is synthesized via chlorination of 2-methylphenol using reagents like POCl₃ or Cl₂ in acetic acid.

Reaction Pathway :

Pyridin-3-amine

Pyridin-3-amine is either purchased commercially or synthesized via reduction of pyridin-3-nitro derivatives using catalytic hydrogenation (H₂/Pd-C).

Optimization of Reaction Conditions

Reaction efficiency depends on solvent choice, temperature, and catalysts:

Purification Techniques

Post-synthesis purification is critical to remove impurities such as unreacted starting materials or byproducts:

-

Column Chromatography : Silica gel or C18 columns with gradients of hexane/ethyl acetate or MeCN/water.

-

HPLC : Reverse-phase chromatography using C18 columns and isocratic elution (e.g., 80% MeCN/20% water with 0.1% TFA).

Example HPLC Method :

| Parameter | Value |

|---|---|

| Column | C18, 3 µm |

| Mobile Phase | MeCN/H₂O (80:20 v/v) + 0.1% TFA |

| Flow Rate | 1 mL/min |

| Detection | 254 nm |

Challenges and Variations

Yield Limitations

Alternative Methods

-

Microwave-Assisted Synthesis : Accelerated alkylation and coupling steps under controlled microwave irradiation.

-

Green Chemistry Approaches : Use of ionic liquids or solvent-free conditions to reduce waste.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN O₃ or C₁₆H₁₇ClN₂O₂ |

| Molecular Weight | 327.8 g/mol or 304.77 g/mol |

| Melting Point | Not reported |

| Solubility | Organic solvents (e.g., DMSO, DMF) |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| EDC/HATU Coupling | High yield, mild conditions | Cost of coupling agents |

| Schotten-Baumann | Simple reagents | Handling of toxic SOCl₂ |

| Microwave-Assisted | Fast reaction times | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A. 3-(4-Chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide ()

- Molecular Formula : C₂₀H₂₀ClN₃O

- Molecular Weight : 353.8 g/mol

- Key Features: Pyrrole ring instead of phenoxy group. Pyridin-2-yl substituent (vs. pyridin-3-yl in the target compound).

- Substitution at the pyridin-2-yl position may alter binding affinity compared to pyridin-3-yl derivatives.

B. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridines ()

- Molecular Weights : 466–545 g/mol

- Key Features: Dual pyridine cores with chloro and substituted phenyl groups. Amino substituents (absent in the target compound).

- Implications: Amino groups improve aqueous solubility and reactivity in nucleophilic reactions. Higher molecular weight may reduce bioavailability compared to the target compound.

Physicochemical Properties

Key Observations :

Pharmacological Potential (Inferred from Structural Trends)

Biological Activity

The compound 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide is a synthetic organic molecule notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview based on diverse sources.

Molecular Characteristics

- Molecular Formula: C16H17ClN2O2

- Molecular Weight: 302.77 g/mol

- IUPAC Name: this compound

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C16H17ClN2O2 |

| Molecular Weight | 302.77 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation: The compound could act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Ion Channel Interaction: It might alter ion channel functions, affecting cellular excitability and signaling.

In Vitro Studies

Recent studies have evaluated the anti-inflammatory properties of compounds structurally related to this compound. For instance, a study found that similar compounds exhibited significant inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

In Vivo Studies

In vivo experiments have demonstrated that certain derivatives of butanamide compounds can effectively reduce the expression of inflammatory markers without causing hepatotoxicity. This highlights the therapeutic potential of compounds like this compound in treating inflammatory conditions .

Case Study 1: Anti-inflammatory Activity

A recent investigation synthesized several derivatives of butanamide and assessed their biological activities. Among these, some compounds showed potent inhibition of IL-1β and IL-6 mRNA expression in vitro. In vivo testing confirmed that selected compounds significantly decreased mRNA levels of these inflammatory markers without hepatotoxic effects, indicating their potential for therapeutic use in inflammatory diseases .

Case Study 2: Comparative Analysis with Similar Compounds

A comparative study involving structurally similar compounds revealed that variations in functional groups significantly affect biological activity. For example, modifications to the chlorinated phenoxy group or the introduction of different amine moieties altered the potency and selectivity towards specific biological targets .

Q & A

Q. What are the key synthetic routes for 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Substitution : React 4-chloro-2-methylphenol with a halogenated butanamide precursor under alkaline conditions to form the phenoxybutanamide backbone .

- Coupling : Use coupling agents (e.g., EDC/HOBt) to attach the pyridin-3-yl group via amide bond formation. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Parameters : Monitor pH during substitution (pH 8–9 prevents side reactions) and use inert atmospheres (N₂/Ar) to avoid oxidation of intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (δ 7.1–8.5 ppm for pyridine and phenoxy groups) and amide carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 359.12) and detect impurities .

- HPLC-PDA : Use a photodiode array detector to quantify purity (>98%) and identify byproducts via retention time shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal Assays : Compare results from fluorescence-based binding assays with SPR (surface plasmon resonance) to validate target engagement .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends in IC₅₀ values across cell lines .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at timed intervals and analyze via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the pyridine ring) .

- CYP Inhibition Studies : Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for major metabolic pathways .

- Stability Profiling : Measure half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Descriptor Selection : Calculate electronic (HOMO/LUMO) and steric (molar refractivity) parameters using Gaussian 16 .

- Training Set : Curate data from analogs (e.g., 4-(4-chloro-2-ethylphenoxy) variants) with measured IC₅₀ values against target proteins .

- Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness (R² > 0.85) .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Scaffold Modifications : Systematically vary substituents on the phenoxy (e.g., Cl → F) and pyridine (e.g., N-methylation) groups. Use parallel synthesis in 96-well plates for efficiency .

- Dose-Response Curves : Test derivatives at 8 concentrations (0.1 nM–100 µM) in triplicate. Fit data to a four-parameter logistic model to calculate EC₅₀ .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare potency across analogs (p < 0.05) .

Q. How can kinetic studies clarify the mechanism of enzyme inhibition by this compound?

- Methodological Answer :

- Pre-Steady-State Kinetics : Use stopped-flow spectrometry to measure binding rates (kₒₙ/kₒff) for reversible inhibitors .

- Lineweaver-Burk Plots : Vary substrate concentrations in the presence of fixed inhibitor doses to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) to assess thermodynamic drivers of inhibition .

Data Contradiction & Reproducibility

Q. Why might reported synthetic yields vary across studies, and how can this be addressed?

- Methodological Answer :

- Trace Moisture Effects : Use molecular sieves in reactions sensitive to hydrolysis (e.g., amide coupling). Monitor water content via Karl Fischer titration .

- Catalyst Batches : Compare yields using Pd/C from different suppliers; pre-reduce catalysts to ensure consistent activity .

- Replication Protocols : Publish detailed SI (supplementary information) with exact quenching times and workup procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.